molecular formula C11H13NO6 B607131 Diroximel fumarate CAS No. 1577222-14-0

Diroximel fumarate

Cat. No.: B607131
CAS No.: 1577222-14-0
M. Wt: 255.22 g/mol
InChI Key: YIMYDTCOUQIDMT-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diroximel fumarate is a medication primarily used for the treatment of relapsing forms of multiple sclerosis. It is an orally administered drug that acts as an immunosuppressant and anti-inflammatory agent. This compound is known for its improved gastrointestinal tolerability compared to its predecessor, dimethyl fumarate .

Mechanism of Action

Target of Action

Diroximel fumarate is primarily targeted towards the treatment of relapsing forms of Multiple Sclerosis (MS) .

Mode of Action

It is known that the active metabolite of this compound, monomethyl fumarate (mmf), activates the nuclear factor (erythroid-derived 2)-like 2 . This interaction with its targets leads to changes in cell signaling pathways, which are believed to result in immune modulation and neuroprotective effects .

Biochemical Pathways

It is believed that the compound’s interaction with cell signaling pathways leads to beneficial immune and neuroprotective effects .

Pharmacokinetics

This compound is rapidly absorbed in the gastrointestinal tract following administration . The median time to reach peak plasma concentrations of MMF, the active metabolite, ranges from 2.5-3 hours . MMF clearance, volume of distribution, and absorption rate constant were estimated to be 13.5 L/h, 30.4 L, and 5.04 h−1, respectively . MMF clearance and HES clearance increased with increasing body weight . HES clearance decreased with decreasing renal function . MMF clearance and HES clearance were 28% and 12% lower in patients with MS than in healthy volunteers, respectively . The absorption rate was reduced in the presence of low-, medium-, and high-fat meals by 37%, 51%, and 67%, respectively, for MMF; and by 34%, 49%, and 62%, respectively, for HES .

Result of Action

The molecular and cellular effects of this compound’s action are believed to be beneficial immune and neuroprotective effects . These effects are thought to be the result of the compound’s interaction with cell signaling pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of food can reduce the absorption rate of the drug . Additionally, body weight and renal function can affect the clearance of the drug’s metabolites . It is also important to avoid alcohol while taking this medication .

Biochemical Analysis

Biochemical Properties

Diroximel fumarate is hypothesized to regulate cell signaling pathways, causing beneficial immune and neuroprotective effects . The active metabolite of this compound, monomethyl fumarate (MMF), is known to activate the nuclear factor (erythroid-derived 2)-like 2 .

Cellular Effects

This compound relieves the neurological symptoms of relapsing MS with less gastrointestinal effects than its bioequivalent counterpart, dimethyl fumarate .

Molecular Mechanism

It is hypothesized that this compound regulates cell signaling pathways, causing beneficial immune and neuroprotective effects . Monomethyl fumarate (MMF) is the active metabolite of this compound, and activates the nuclear factor (erythroid-derived 2)-like 2 .

Temporal Effects in Laboratory Settings

This compound reduced the microglial activation in the f DTH-EAE model after 1 week of treatment, as detected by PET imaging of the TSPO ligand [18F]GE-180 . Over an extended time course, reduced microglial activation was not observed using [18F]GE-180 or by immunohistochemistry for Iba1+ microglia/macrophages .

Dosage Effects in Animal Models

The dosage of this compound administered to the MCAO animal models varied through studies: 25 or 50 mg/kg twice daily, 30 or 45 mg/kg twice daily, 15 mg/kg twice daily, 12.5 mg/kg twice daily, 30 mg/kg daily .

Metabolic Pathways

When in the bloodstream, 27 to 45% of this compound are bound to plasma proteins . MMF is further metabolized to fumarate, citrate and glucose, ultimately entering the citric acid cycle and being broken down to carbon dioxide (CO2) .

Transport and Distribution

This compound is rapidly absorbed in the gastrointestinal tract following administration . The median Tmax of monomethyl fumarate (MMF) after oral administration ranges from 2.5-3 hours with a mean Cmax of 2.11 mg/L .

Subcellular Localization

Given its role in activating the nuclear factor (erythroid-derived 2)-like 2, it is likely that it interacts with cellular components in the nucleus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diroximel fumarate involves several steps. One common method includes reacting ethylene carbonate with succinimide to form a hydroxyethyl succinimide intermediate. This intermediate is then reacted with monomethyl fumarate to produce this compound . Another method involves a one-pot process where ethylene carbonate reacts with succinimide to form 2-hydroxyethyl succinimide, which is then reacted with maleic anhydride to form an intermediate. This intermediate undergoes isomerization and subsequent reaction with methanol to yield this compound .

Industrial Production Methods

Industrial production of this compound typically follows the synthetic routes mentioned above, with optimization for large-scale production. Parameters such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity. For example, spray drying parameters include a carrier nitrogen flow of 2.0 kg/cm², inlet temperature of 48°C, and outlet temperature of 75°C .

Chemical Reactions Analysis

Types of Reactions

Diroximel fumarate undergoes various chemical reactions, including hydrolysis and esterification. Upon administration, it is rapidly hydrolyzed to its active metabolite, monomethyl fumarate, and an inactive metabolite, 2-hydroxyethyl succinimide .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include ethylene carbonate, succinimide, monomethyl fumarate, maleic anhydride, and methanol. Reaction conditions often involve controlled temperatures and the use of solvents like methanol and dichloromethane .

Major Products Formed

The major products formed from the reactions of this compound include monomethyl fumarate, which is the active metabolite responsible for its therapeutic effects, and 2-hydroxyethyl succinimide, an inactive metabolite .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound’s unique chemical structure contributes to its improved gastrointestinal tolerability compared to dimethyl fumarate. This makes it a preferred option for patients who experience gastrointestinal side effects with dimethyl fumarate .

Properties

IUPAC Name

4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl (E)-but-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6/c1-17-10(15)4-5-11(16)18-7-6-12-8(13)2-3-9(12)14/h4-5H,2-3,6-7H2,1H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMYDTCOUQIDMT-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)OCCN1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(=O)OCCN1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101026181
Record name Diroximel Fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101026181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

192-193
Record name Diroximel fumarate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14783
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Currently, the mechanism of action of this drug in MS is not fully understood. Diroximel fumarate is hypothesized to regulate cell signaling pathways, causing beneficial immune and neuroprotective effects. Monomethyl fumarate (MMF) is the active metabolite of diroximel fumarate, and activates the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway in humans. This pathway occurs as a response to oxidative stress in cells. In addition to the above, MMF is a nicotinic acid receptor agonist in the laboratory setting. The relevance of this finding to the treatment of MS is unknown at this time. The mechanism by which this drug leads to less gastrointestinal effects is purported to be due to its lack of a methanol leaving group in its chemical structure, and substitution with inert 2-hydroxyethyl succinimide.
Record name Diroximel fumarate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14783
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1577222-14-0
Record name Diroximel fumarate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1577222140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diroximel fumarate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14783
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Diroximel Fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101026181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,5-dioxopyrrolidin-1-yl)ethyl methyl fumarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIROXIMEL FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0N0Z40J3W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

102-106
Record name Diroximel fumarate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14783
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.